5-(3-chloro-4-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
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Overview
Description
5-(3-chloro-4-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, and phenyl rings substituted with chloro, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: The carboxamide group can be introduced via the reaction of the furan ring with an amine derivative.
Substitution reactions: The phenyl rings are functionalized with chloro, fluoro, and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts: Catalysts may be used to enhance the efficiency and selectivity of the reactions.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro, fluoro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
5-(3-chloro-4-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-(3-chloro-4-fluorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
5-(3-chloro-4-fluorophenyl)-N-(2-aminophenyl)furan-2-carboxamide: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
5-(3-chloro-4-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of chloro, fluoro, and methoxy substituents on the phenyl rings provides distinct properties compared to other similar compounds.
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3/c1-23-16-5-3-2-4-14(16)21-18(22)17-9-8-15(24-17)11-6-7-13(20)12(19)10-11/h2-10H,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFMDGNSWSFPDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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